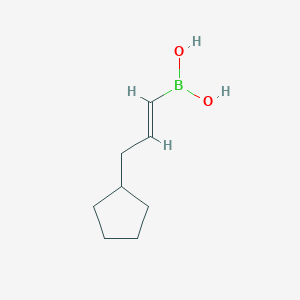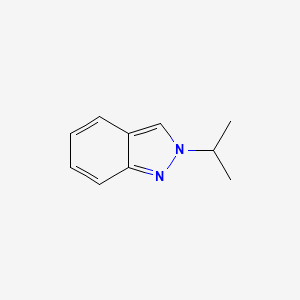
3-(Chloromethyl)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2-methylphenol is an organic compound that belongs to the class of chloromethylated phenols It is characterized by a phenolic ring substituted with a chloromethyl group at the third position and a methyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylphenol typically involves the chloromethylation of 2-methylphenol (o-cresol). One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of 2-methylphenol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the process.
化学反応の分析
Types of Reactions: 3-(Chloromethyl)-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the chloromethyl group.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-hydroxymethyl-2-methylphenol, 3-aminomethyl-2-methylphenol, or 3-methoxymethyl-2-methylphenol can be formed.
Oxidation Products: Oxidation can yield compounds like 3-(chloromethyl)-2-methylquinone.
Reduction Products: Reduction typically results in 2,3-dimethylphenol.
科学的研究の応用
3-(Chloromethyl)-2-methylphenol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving phenolic compounds.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with antimicrobial or anti-inflammatory properties.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical functionalities.
作用機序
The mechanism of action of 3-(Chloromethyl)-2-methylphenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects in different applications.
類似化合物との比較
2-(Chloromethyl)phenol: Similar structure but lacks the methyl group at the second position.
3-(Chloromethyl)phenol: Lacks the methyl group at the second position.
2-Methylphenol (o-Cresol): Lacks the chloromethyl group.
Uniqueness: 3-(Chloromethyl)-2-methylphenol is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and properties. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its analogs.
特性
分子式 |
C8H9ClO |
|---|---|
分子量 |
156.61 g/mol |
IUPAC名 |
3-(chloromethyl)-2-methylphenol |
InChI |
InChI=1S/C8H9ClO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,5H2,1H3 |
InChIキー |
LETPSQYGJVZQFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


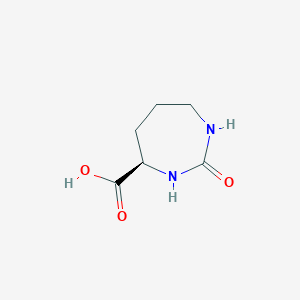
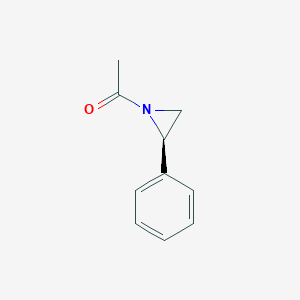

![Cyclopenta[b]indole](/img/structure/B15071945.png)
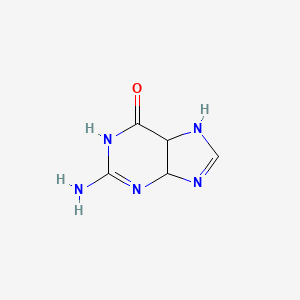

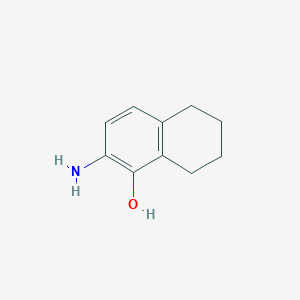
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
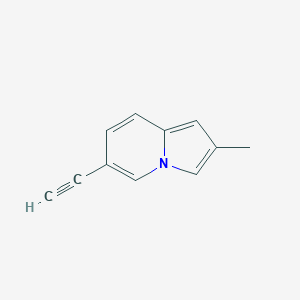

![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

